ethyl 2-[(3-nitrobenzoyl)amino]benzoate
Description
Ethyl 2-[(3-nitrobenzoyl)amino]benzoate is a nitro-substituted aromatic ester characterized by a benzoate backbone with a 3-nitrobenzoyl-amino group at the 2-position. Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and aminobenzoate esters under catalytic or acidic conditions .
Properties
IUPAC Name |
ethyl 2-[(3-nitrobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-2-23-16(20)13-8-3-4-9-14(13)17-15(19)11-6-5-7-12(10-11)18(21)22/h3-10H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAUIVVHDYMSIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Ethyl 2-[(3-nitrobenzoyl)amino]benzoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in biochemical studies to understand the interactions of nitro-containing compounds with biological systems.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 2-[(3-nitrobenzoyl)amino]benzoate exerts its effects involves its interaction with molecular targets and pathways. The nitro group is known to participate in redox reactions, which can affect cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Findings :
- Nitro Groups: Compounds with nitro substituents (e.g., 9c) exhibit lower yields (~56%) compared to non-nitro analogues due to steric and electronic challenges during synthesis .
- Halogen Effects: Bromine in ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate enhances halogen bonding but reduces solubility in polar solvents .
- Steric Hindrance : Bulky groups like benzo[7]annulenyl require specialized catalysts (e.g., NiCl₂(Py)₄) to achieve moderate yields (65%) .
Physical and Spectroscopic Properties
The nitro group’s electron-withdrawing nature shifts NMR signals and influences melting points.
Key Findings :
- NMR Shifts : Nitro groups deshield adjacent protons, shifting aromatic ¹H NMR signals upfield (7.5–8.5 ppm) .
- Melting Points : Compounds with flexible chains (e.g., 33) have lower melting points (92–93°C) compared to rigid aromatic derivatives .
Structural Insights from Crystallography
- N,O-Bidentate Directing Groups: Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () use N,O-coordination for metal-catalyzed C–H functionalization, whereas the nitro group in this compound may favor electrophilic aromatic substitution .
- SHELX Refinement : X-ray structures of similar compounds (e.g., ) are often resolved using SHELX software, confirming planar aromatic systems and hydrogen-bonding patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
